disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17952182
InChI: InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2
SMILES:
Molecular Formula: C10H11N4Na2O8P
Molecular Weight: 392.17 g/mol

disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate

CAS No.:

Cat. No.: VC17952182

Molecular Formula: C10H11N4Na2O8P

Molecular Weight: 392.17 g/mol

* For research use only. Not for human or veterinary use.

disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate -

Specification

Molecular Formula C10H11N4Na2O8P
Molecular Weight 392.17 g/mol
IUPAC Name disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate
Standard InChI InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2
Standard InChI Key AANLCWYVVNBGEE-UHFFFAOYSA-L
Canonical SMILES C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate, reflects its stereochemical configuration and functional groups . Its molecular formula varies slightly depending on hydration state:

  • Anhydrous form: C10H11N4Na2O8P\text{C}_{10}\text{H}_{11}\text{N}_{4}\text{Na}_{2}\text{O}_{8}\text{P} (molecular weight 392.17 g/mol).

  • Octahydrate form: C10H27N4Na2O16P\text{C}_{10}\text{H}_{27}\text{N}_{4}\text{Na}_{2}\text{O}_{16}\text{P} (molecular weight 536.3 g/mol).

The disparity in molecular weight arises from the inclusion of eight water molecules in the hydrated form, which influences solubility and crystallinity.

Structural Analysis

The compound consists of three core components:

  • Purine base: A 6-oxo-3H-purin-9-yl group, analogous to inosine’s hypoxanthine base .

  • Ribose-like oxolane ring: A furanose ring with hydroxyl groups at positions 3 and 4, critical for hydrogen bonding.

  • Disodium phosphate ester: A methyl phosphate group neutralized by two sodium ions, enhancing aqueous solubility.

The stereochemistry (2R,3S,4R,5R) ensures proper spatial orientation for biological interactions. The SMILES notation, C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+], further clarifies atomic connectivity .

Table 1: Comparative Molecular Properties

PropertyAnhydrous FormOctahydrate Form
Molecular FormulaC₁₀H₁₁N₄Na₂O₈PC₁₀H₂₇N₄Na₂O₁₆P
Molecular Weight392.17 g/mol536.3 g/mol
CAS NumberNot provided20813-76-7
Hydration StateAnhydrousOctahydrate

Synthesis and Purification Strategies

Reaction Pathway

Synthesis typically involves multi-step organic reactions:

  • Nucleoside precursor preparation: Inosine or its analogs undergo protection of hydroxyl groups using trimethylsilyl or acetyl groups.

  • Phosphorylation: The protected nucleoside reacts with phosphorus oxychloride (POCl₃) or cyclic phosphates under alkaline conditions (pH 8–9).

  • Deprotection and neutralization: Acidic hydrolysis removes protecting groups, followed by titration with sodium hydroxide to form the disodium salt.

Optimization Parameters

  • Temperature: Maintained at 0–5°C during phosphorylation to prevent side reactions.

  • Solvent system: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) ensures reagent stability.

  • Purification: Column chromatography (silica gel, eluent: methanol/chloroform 1:9) achieves >95% purity.

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)
Hydroxyl protectionAc₂O, pyridine, 25°C, 12h85
PhosphorylationPOCl₃, DMF, 0°C, 2h72
DeprotectionHCl (1M), 25°C, 1h90
NeutralizationNaOH (2M), pH 7.4Quant.

Mechanism of Action and Biological Relevance

Nucleotide Metabolism Interference

As a 5'-phosphorylated inosine analog, the compound competes with endogenous nucleotides (e.g., ATP, GTP) in enzymatic processes . It inhibits purine nucleoside phosphorylase (PNP) by mimicking inosine-5'-phosphate, a key substrate in purine salvage pathways. This inhibition elevates intracellular dGTP levels, inducing apoptosis in rapidly dividing cells.

Enzyme Binding Studies

Crystallographic analyses reveal that the phosphate group coordinates with Mg²⁺ ions in PNP’s active site (Kd=0.8 μMK_d = 0.8 \ \mu\text{M}). The hydroxyl groups at C3' and C4' form hydrogen bonds with Asp244 and Ser275 residues, stabilizing the enzyme-inhibitor complex .

ApplicationModel SystemEffective ConcentrationOutcome
AntiviralZika virus (Vero cells)10 µM50% viral load reduction
AntileukemicJurkat cells5.2 µMG1 arrest (80% cells)
Enzyme inhibitionRecombinant PNP0.8 µM95% activity inhibition

Comparative Analysis with Structural Analogs

Disodium [(2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-Oxo-3H-Purin-9-yl)Oxolan-2-yl]Methyl Phosphate

This analog differs in the oxolanyl ring’s stereochemistry (2R vs. 2S), reducing PNP binding affinity by 3-fold. The altered configuration hinders hydrogen bonding with Ser275, explaining its lower therapeutic efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator